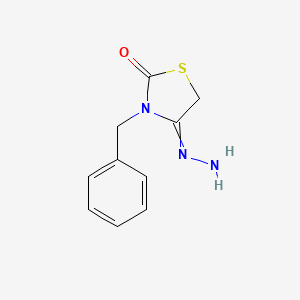
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities. The presence of the benzyl and hydrazinylidene groups in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one typically involves the reaction of benzylamine with thiosemicarbazide, followed by cyclization with carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the hydrazinylidene group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, nucleophiles like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed pharmacological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
4-Thiazolidinone: Another member of the thiazolidinone family with similar biological activities.
2-Thioxo-1,3-thiazolidin-4-one: A thiazolidinone derivative with a sulfur atom at the second position, exhibiting potent antimicrobial properties.
3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: A structurally similar compound with a thioxo group, known for its anticancer activity.
Uniqueness: 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is unique due to the presence of both benzyl and hydrazinylidene groups, which enhance its pharmacological properties. This combination of functional groups allows for a broader range of biological activities compared to other thiazolidinone derivatives.
Propriétés
Numéro CAS |
95213-82-4 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11N3OS/c11-12-9-7-15-10(14)13(9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Clé InChI |
AEMJZKQAKBFZFI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN)N(C(=O)S1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



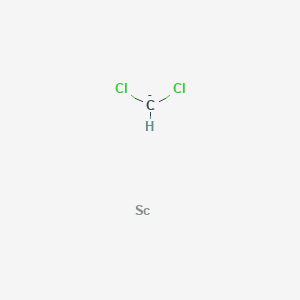
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


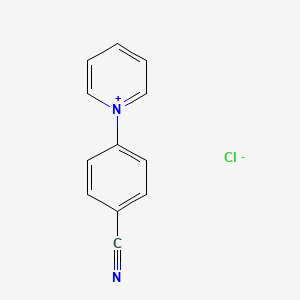
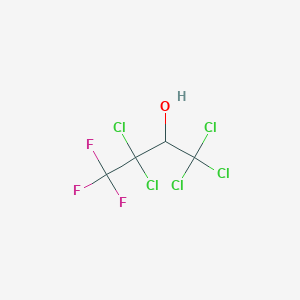



![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
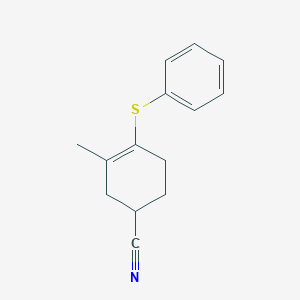
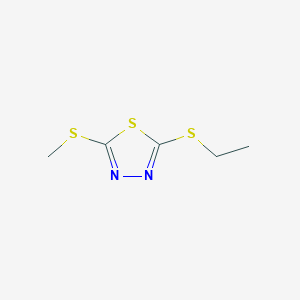
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
